![molecular formula C13H9ClN2O2S B598061 5-Chloro-1-(phenylsulfonyl)-6-azaindole CAS No. 1204501-41-6](/img/structure/B598061.png)
5-Chloro-1-(phenylsulfonyl)-6-azaindole
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Overview
Description
5-Chloro-1-(phenylsulfonyl)-6-azaindole is a chemical compound with the molecular formula C13H9ClN2O2S . It has a molecular weight of 292.75 .
Synthesis Analysis
The synthesis of compounds similar to 5-Chloro-1-(phenylsulfonyl)-6-azaindole often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach and is paired with a Matteson–CH2– homologation . The Suzuki–Miyaura cross-coupling reaction is also a common method used in the synthesis of such compounds .
Physical And Chemical Properties Analysis
5-Chloro-1-(phenylsulfonyl)-6-azaindole is a solid compound .
Scientific Research Applications
Antiviral Applications
5-Chloro-1-(phenylsulfonyl)-6-azaindole: has shown promise in antiviral research, particularly against coronaviruses. Compounds with a phenylsulfonyl moiety have been evaluated for their potential to inhibit SARS-CoV-2 and MERS-CoV. The synthesis of spirooxindole-based phenylsulfones, which include the phenylsulfonyl group, has been explored through [3+2] cycloaddition reactions. These compounds have demonstrated potent antiviral activity and an improved safety profile for host cells .
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets for 5-Chloro-1-(phenylsulfonyl)-6-azaindole.
Mode of Action
Indole derivatives, which share a similar structure, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 5-Chloro-1-(phenylsulfonyl)-6-azaindole may interact with its targets in a manner that modulates these biological activities.
Biochemical Pathways
These could potentially include pathways related to inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular infection, glucose metabolism, malaria parasite lifecycle, cholinesterase activity, and more .
Pharmacokinetics
The compound’s molecular weight of 29274 suggests it may have favorable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
These could potentially include modulation of receptor activity, inhibition of enzymatic processes, alteration of gene expression, disruption of cell signaling pathways, and more .
properties
IUPAC Name |
1-(benzenesulfonyl)-5-chloropyrrolo[2,3-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O2S/c14-13-8-10-6-7-16(12(10)9-15-13)19(17,18)11-4-2-1-3-5-11/h1-9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBQYNZEQUKKLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=CC(=NC=C32)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1-(phenylsulfonyl)-6-azaindole |
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